CETP Inhibition: 8-Tert-butylchroman-4-one Activity Relative to Structural Analogs
8-Tert-butylchroman-4-one demonstrates measurable inhibitory activity against recombinant human cholesteryl ester transfer protein (CETP) in vitro. In a standardized enzymatic assay, the compound exhibited an IC50 value of 2.6 nM [1]. While this value establishes its potency within the CETP inhibitor landscape, direct quantitative comparator data for the closest analogs (e.g., 6-tert-butylchroman-4-one or unsubstituted chroman-4-one) in the identical assay format are not available in the public domain. However, the steric bulk of the C8 tert-butyl group is hypothesized to enhance binding pocket complementarity relative to less hindered analogs, providing a rationale for its selection in CETP-targeted campaigns over the unsubstituted core.
| Evidence Dimension | CETP Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.6 nM |
| Comparator Or Baseline | Unsubstituted chroman-4-one (no data available in same assay) |
| Quantified Difference | N/A (baseline comparator data unavailable) |
| Conditions | Recombinant human CETP, <1 nM enzyme concentration, 18 h incubation [1] |
Why This Matters
Demonstrates specific target engagement in a therapeutically relevant pathway (CETP), providing a validated biological anchor for SAR exploration that is absent for the unsubstituted chroman-4-one core.
- [1] BindingDB. (n.d.). ChEMBL_216900 (CHEMBL815633): Compound was tested in vitro for inhibitory activity against recombinant human cholesteryl ester transfer protein. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=5&entryid=50013246 View Source
